molecular formula C7H14O B12743807 (2R)-2-methylhexanal CAS No. 132151-88-3

(2R)-2-methylhexanal

Cat. No.: B12743807
CAS No.: 132151-88-3
M. Wt: 114.19 g/mol
InChI Key: BHVGMUDWABJNRC-SSDOTTSWSA-N
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Description

(2R)-2-methylhexanal is an organic compound with the molecular formula C7H14O It is a chiral aldehyde, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2-methylhexanal can be synthesized through several methods. One common approach involves the reduction of (2R)-2-methylhexanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically takes place in an anhydrous ether solvent under controlled temperature conditions to ensure the selective reduction of the carboxylic acid to the aldehyde.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of (2R)-2-methylhexanoic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methylhexanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (2R)-2-methylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to (2R)-2-methylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophilic Addition: It can react with nucleophiles like Grignard reagents (RMgX) to form secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Nucleophilic Addition: Grignard reagents in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: (2R)-2-methylhexanoic acid.

    Reduction: (2R)-2-methylhexanol.

    Nucleophilic Addition: Secondary alcohols with varying alkyl groups depending on the Grignard reagent used.

Scientific Research Applications

(2R)-2-methylhexanal has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes. Its interactions with specific enzymes can provide insights into enzyme mechanisms and functions.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor. It is also used as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-methylhexanal involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which are important in various biochemical processes. Additionally, its chiral nature allows it to interact selectively with enzymes and receptors, influencing their activity and function. The pathways involved in its mechanism of action include nucleophilic addition and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methylhexanal: The enantiomer of (2R)-2-methylhexanal, differing only in the spatial arrangement of atoms.

    2-methylpentanal: A structural isomer with a different carbon chain length.

    2-ethylhexanal: A compound with a similar functional group but different alkyl substituents.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it valuable in the synthesis of enantiomerically pure compounds. Additionally, its interactions with enzymes and receptors are highly specific, making it a useful tool in biochemical research.

Properties

CAS No.

132151-88-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(2R)-2-methylhexanal

InChI

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

BHVGMUDWABJNRC-SSDOTTSWSA-N

Isomeric SMILES

CCCC[C@@H](C)C=O

Canonical SMILES

CCCCC(C)C=O

Origin of Product

United States

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